2-[3'-(4-CHLOROPHENYL)-2,4'-DIOXO-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE
Overview
Description
2-[3’-(4-CHLOROPHENYL)-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound, with its unique spiro structure, is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 2-[3’-(4-CHLOROPHENYL)-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE can be achieved through various synthetic routes. Common methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process and improves yield.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance the reaction rate and efficiency.
Phase-transfer catalysis: This method involves the transfer of a reactant from one phase into another where the reaction occurs.
Chemical Reactions Analysis
2-[3’-(4-CHLOROPHENYL)-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazoline ring into more saturated derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions are various substituted quinazoline derivatives .
Scientific Research Applications
2-[3’-(4-CHLOROPHENYL)-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3’-(4-CHLOROPHENYL)-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can effectively reduce the growth of cancer cells and inflammation .
Comparison with Similar Compounds
Similar compounds to 2-[3’-(4-CHLOROPHENYL)-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE include:
2-Phenyl-3-substituted quinazolines: Known for their analgesic and anti-inflammatory activities.
2-Methyl-3-substituted quinazolines: These compounds have shown potent anti-cancer properties.
2-Methylthio-3-substituted quinazolines: These derivatives are studied for their anti-bacterial activities.
The uniqueness of 2-[3’-(4-CHLOROPHENYL)-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE lies in its spiro structure, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2',4-dioxospiro[1H-quinazoline-2,3'-indole]-1'-yl]-N,N-diethylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3/c1-3-30(4-2)24(33)17-31-23-12-8-6-10-21(23)27(26(31)35)29-22-11-7-5-9-20(22)25(34)32(27)19-15-13-18(28)14-16-19/h5-16,29H,3-4,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTSETFOPJGAAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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